molecular formula C7H11N2O2P B14631388 Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate CAS No. 56305-16-9

Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate

Cat. No.: B14631388
CAS No.: 56305-16-9
M. Wt: 186.15 g/mol
InChI Key: DMGBLQXOZQWUAR-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate is a unique organophosphorus compound featuring both aziridine and propargyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate typically involves the reaction of aziridine with propargyl phosphinate under controlled conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile or tetrahydrofuran (THF) to dissolve the reactants and control the reaction temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted aziridine derivatives .

Scientific Research Applications

Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate involves its interaction with molecular targets through its reactive aziridine and propargyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also participate in cycloaddition reactions, forming stable adducts with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate is unique due to its combination of aziridine and propargyl groups, which provide distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound for diverse applications in research and industry .

Properties

CAS No.

56305-16-9

Molecular Formula

C7H11N2O2P

Molecular Weight

186.15 g/mol

IUPAC Name

1-[aziridin-1-yl(prop-2-ynoxy)phosphoryl]aziridine

InChI

InChI=1S/C7H11N2O2P/c1-2-7-11-12(10,8-3-4-8)9-5-6-9/h1H,3-7H2

InChI Key

DMGBLQXOZQWUAR-UHFFFAOYSA-N

Canonical SMILES

C#CCOP(=O)(N1CC1)N2CC2

Origin of Product

United States

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